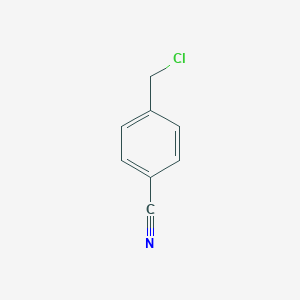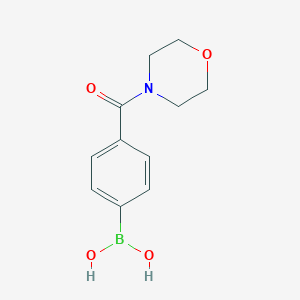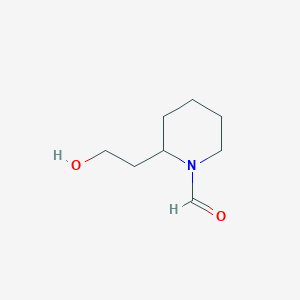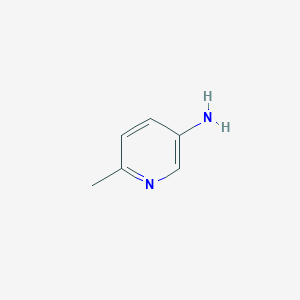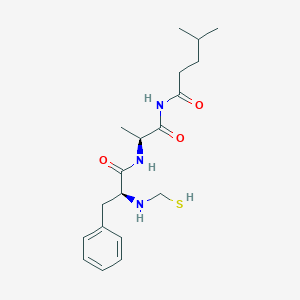
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide, also known as MMPPF, is a small molecule that has gained significant attention in scientific research due to its unique chemical properties and potential applications. MMPPF is a peptide-like compound that is synthesized through a complex process, and it has been found to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to bind to the sigma-1 receptor, which is a protein that is involved in a range of cellular processes. The sigma-1 receptor has been implicated in a number of neurological disorders, and it is believed that the binding of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide to this receptor may result in the modulation of its activity. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been found to have an effect on the GABAergic system, which is a system that is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a range of biochemical and physiological effects. In animal studies, Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been shown to improve cognitive function and memory retention. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been found to have anxiolytic effects, and it has been shown to reduce anxiety in animal models. In addition, Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have anti-inflammatory properties, and it has been shown to reduce inflammation in animal models of disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide for lab experiments is its high affinity for certain receptors in the brain. This makes it a potentially useful tool for studying the activity of these receptors and their role in neurological disorders. However, one of the limitations of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, the high cost of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide may limit its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research on Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide. One area of interest is the development of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide analogs, which may have improved properties for certain applications. Another area of interest is the investigation of the potential therapeutic effects of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, the development of new synthesis methods for Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide may make it more accessible for use in scientific research.
Synthesemethoden
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is a complex molecule that is synthesized through a multi-step process. The synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the use of several reagents and solvents, and it requires a high level of expertise in organic chemistry. The synthesis method for Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been well-documented in scientific literature, and it involves the use of solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides and peptide-like compounds, and it involves the stepwise addition of amino acids to a growing peptide chain. The synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the use of protected amino acids, which are sequentially added to a resin-bound peptide chain. The final step in the synthesis of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide involves the removal of the protecting groups and the addition of a thiol group, which results in the formation of the final product.
Wissenschaftliche Forschungsanwendungen
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a range of potential applications in scientific research. One of the most promising applications of Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide is in the field of drug discovery. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has been found to have a high affinity for certain receptors in the brain, and it has been shown to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide has also been investigated for its potential use in cancer therapy, as it has been found to have anti-tumor properties.
Eigenschaften
CAS-Nummer |
119935-96-5 |
|---|---|
Produktname |
Mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide |
Molekularformel |
C19H29N3O3S |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
4-methyl-N-[(2S)-2-[[(2S)-3-phenyl-2-(sulfanylmethylamino)propanoyl]amino]propanoyl]pentanamide |
InChI |
InChI=1S/C19H29N3O3S/c1-13(2)9-10-17(23)22-18(24)14(3)21-19(25)16(20-12-26)11-15-7-5-4-6-8-15/h4-8,13-14,16,20,26H,9-12H2,1-3H3,(H,21,25)(H,22,23,24)/t14-,16-/m0/s1 |
InChI-Schlüssel |
FPKFWAJQYCQTJT-HOCLYGCPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)CCC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NCS |
SMILES |
CC(C)CCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NCS |
Kanonische SMILES |
CC(C)CCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NCS |
Andere CAS-Nummern |
119935-96-5 |
Synonyme |
mercaptomethyl-4-methylpentanoyl-phenylalanylalaninamide MMMP-Phe-AlaNH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



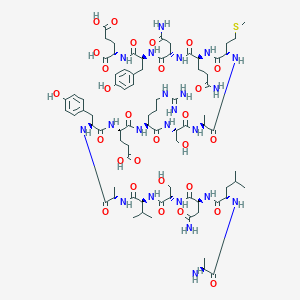
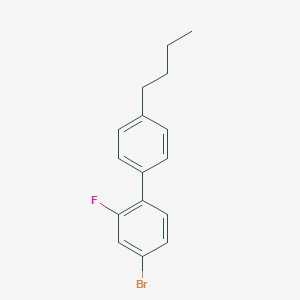
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
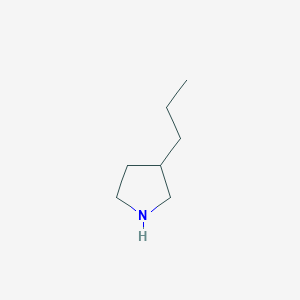
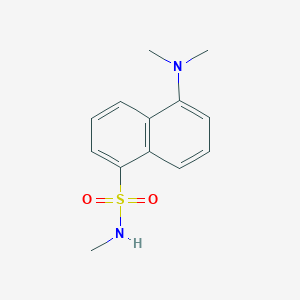
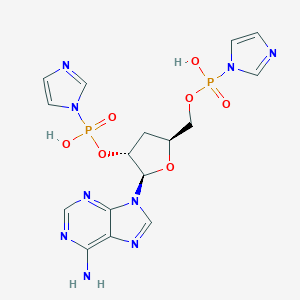
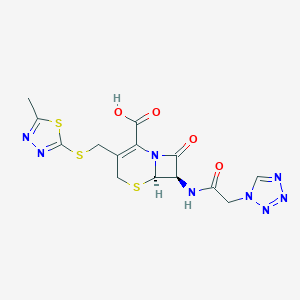
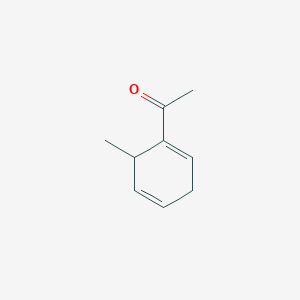
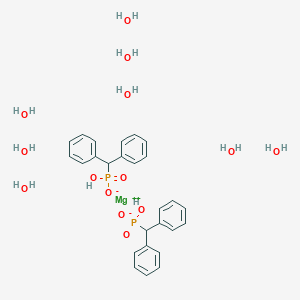
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)
